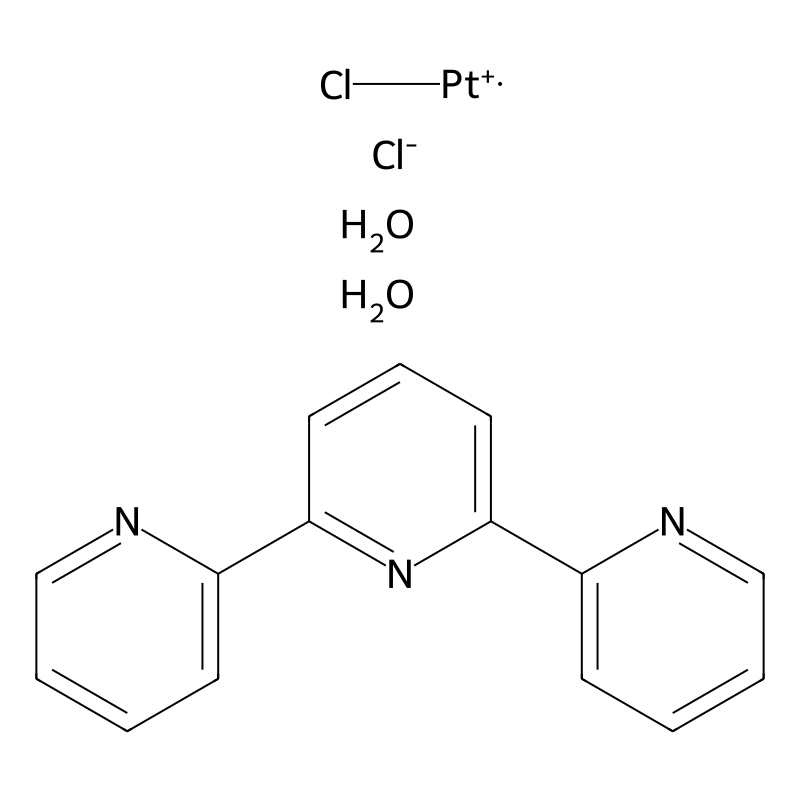

dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, also known as dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate, is a coordination complex containing platinum(II) as the central metal ion. It is synthesized by reacting potassium chloroplatinate(II) with terpyridine in aqueous hydrochloric acid []. The resulting product is characterized using various techniques like elemental analysis, infrared spectroscopy, and X-ray crystallography to confirm its composition and structure [].

Potential Applications:

Research suggests that Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate may have potential applications in various scientific fields, including:

- Catalysis: Due to its specific structure and the presence of the platinum(II) center, this compound is being explored as a potential catalyst for various chemical reactions. Studies have shown its activity in hydrogen evolution reactions, which are crucial for clean energy production [].

- Luminescence: The complex exhibits luminescent properties, meaning it can emit light upon absorbing energy. This characteristic makes it a potential candidate for the development of new light-emitting materials and sensors [].

- Biomedical Applications: The ability of platinum(II) complexes to interact with biomolecules has led to research exploring their potential in cancer treatment. However, specific applications of Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate in this area are still under investigation [].

Dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate, also known as Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, is a coordination compound that features platinum as the central metal atom coordinated to a bidentate ligand, 2,6-dipyridin-2-ylpyridine. The compound is characterized by its complex structure, which includes two chloride ions and a dihydrate form. Its molecular formula is , with a molecular weight of approximately 535.29 g/mol .

- Substitution Reactions: The chloride ligands can be replaced by other ligands such as amines or phosphines under specific conditions.

- Oxidation and Reduction: The oxidation state of the platinum center can change, affecting its reactivity.

- Intercalation: This compound can intercalate with double-stranded DNA, influencing its structural properties and mobility .

The compound exhibits significant biological activity primarily through its interaction with DNA. Its mechanism of action involves intercalation between DNA base pairs, which disrupts normal replication and transcription processes. This results in the inhibition of cell division and protein synthesis, ultimately leading to cell death. Such properties make it a candidate for further studies in cancer treatment and other therapeutic applications .

The synthesis of dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate typically involves the reaction of platinum(II) chloride with 2,6-dipyridin-2-ylpyridine in an appropriate solvent. The reaction conditions generally require heating and stirring to ensure complete complexation. This method allows for the formation of the desired coordination complex with high purity .

Studies have shown that dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate interacts with calf thymus DNA (ct-DNA), modifying its UV-Vis absorption characteristics. This interaction can retard the mobility of supercoiled plasmid DNA during gel electrophoresis, indicating its potential effects on DNA structure and function. Furthermore, it competes with other intercalating agents like ethidium bromide for binding sites on DNA .

Several compounds exhibit similar structural or functional characteristics to dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dichloroplatinum(II) chloride | Coordination complex | Simple coordination without bidentate ligands |

| Cisplatin | Platinum-based antitumor drug | Contains amine ligands instead of pyridine |

| Chloro(1,10-phenanthroline)platinum(II) chloride | Coordination complex | Different ligand structure (phenanthroline) |

| Dichloro(ethylenediamine)platinum(II) | Coordination complex | Uses ethylenediamine as a bidentate ligand |

Dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate's unique bidentate ligand structure allows it to exhibit distinct biological activities compared to these similar compounds while maintaining platinum's characteristic properties in coordination chemistry .

The development of platinum(II) terpyridine coordination chemistry represents a significant milestone in the evolution of metallodrug research and coordination chemistry. The foundational work in this field can be traced back to the 1970s, with early investigations focusing on the synthesis and characterization of basic platinum-terpyridine complexes. These pioneering studies established the fundamental coordination patterns and structural properties that would later prove crucial for understanding the biological activities of these compounds.

The synthesis of chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate, with the chemical formula C₁₅H₁₅Cl₂N₃O₂Pt and CAS number 151120-25-1, emerged as a landmark achievement in this research area. This complex features a square-planar coordination geometry where the platinum(II) center is coordinated by the tridentate terpyridine ligand and a chloride ion, creating a highly stable yet reactive coordination environment. The dihydrate form of this complex exhibits enhanced solubility properties while maintaining the essential coordination characteristics that define its biological and chemical behavior.

Early spectroscopic investigations revealed that these complexes possess unique electronic properties that distinguish them from other platinum-based compounds. The characteristic UV-Vis absorption bands of the free complex undergo significant modifications upon interaction with biological targets such as DNA, providing valuable insights into the binding mechanisms and interaction modes. These spectroscopic changes became fundamental tools for studying the complex's biological activities and continue to inform current research approaches.

The historical development of these complexes also coincided with growing interest in DNA intercalation as a mechanism for anticancer activity. Researchers discovered that platinum(II) terpyridine complexes could insert between DNA base pairs through intercalation, offering an alternative mechanism to the covalent binding approach employed by cisplatin and related compounds. This discovery opened new avenues for anticancer drug development and established terpyridine-platinum complexes as important research targets.

Significance in Modern Coordination Chemistry

In contemporary coordination chemistry, platinum(II) terpyridine complexes have emerged as paradigmatic examples of how ligand design can dramatically influence metal complex properties and applications. The terpyridine ligand system provides exceptional stability through its tridentate coordination mode, creating a rigid framework that effectively controls the platinum center's reactivity and selectivity. This controlled reactivity has proven essential for developing targeted therapeutic agents and functional materials with predictable properties.

The significance of these complexes extends beyond their individual properties to encompass their role in advancing fundamental understanding of metal-ligand interactions. The rigid, planar structure of the terpyridine-platinum unit creates well-defined geometric constraints that facilitate detailed structural and mechanistic studies. These investigations have provided crucial insights into factors governing coordination geometry, electronic structure, and reactivity patterns in square-planar platinum(II) complexes.

Modern research has revealed that platinum(II) terpyridine complexes exhibit remarkable versatility in their biological interactions. Unlike traditional platinum anticancer drugs that rely primarily on covalent DNA binding, these complexes demonstrate multiple interaction modes including intercalation, minor groove binding, and coordination-based interactions. This versatility enables the development of multi-targeting therapeutic agents that can overcome resistance mechanisms commonly encountered with conventional platinum drugs.

The photophysical properties of platinum(II) terpyridine complexes have also emerged as a significant area of interest in modern coordination chemistry. These complexes often exhibit strong luminescence properties that can be tuned through structural modifications, making them valuable for applications in sensing, imaging, and photodynamic therapy. The ability to combine therapeutic activity with diagnostic capabilities positions these complexes as promising theranostic agents for precision medicine applications.

Furthermore, the self-assembly properties of platinum(II) terpyridine complexes have opened new frontiers in supramolecular chemistry and materials science. These complexes can form well-ordered supramolecular structures through metal-metal interactions and π-π stacking, creating materials with unique electronic and optical properties. Such self-assembly capabilities are being exploited for developing responsive materials, molecular devices, and advanced drug delivery systems.

Current Research Landscape and Scientific Importance

The current research landscape surrounding platinum(II) terpyridine complexes is characterized by intense investigation across multiple scientific disciplines, reflecting their broad significance and potential applications. Contemporary studies focus on understanding and optimizing the complex relationships between molecular structure, electronic properties, and biological activity to develop next-generation therapeutic agents and functional materials.

Recent advances in anticancer research have demonstrated that platinum(II) terpyridine complexes can achieve potent antiproliferative activity against various cancer cell lines, often exceeding the efficacy of established platinum drugs. These complexes exhibit activity against colorectal, colon, non-small cell lung, and cervical cancer cell lines, with some showing superior performance compared to cisplatin. The enhanced activity is attributed to their unique DNA binding mechanisms and ability to target multiple cellular pathways simultaneously.

Current mechanistic studies have revealed sophisticated modes of action that extend beyond simple DNA intercalation. Advanced analytical techniques including NMR spectroscopy, mass spectrometry, and protein crystallography have identified specific binding sites and interaction patterns. For instance, protein crystallography studies have identified the Nδ1 atom of histidine residues as preferred binding sites for certain platinum(II) terpyridine complexes, providing detailed molecular insights into their biological targets.

The development of functionalized derivatives represents another major focus of current research. Scientists are systematically modifying the terpyridine ligand and introducing additional functional groups to create complexes with enhanced selectivity, reduced toxicity, and improved pharmacological properties. These modifications include the incorporation of targeting moieties, alkylating groups, and other bioactive fragments to create multifunctional therapeutic agents.

Emerging research areas include the investigation of platinum(II) terpyridine complexes as components of advanced drug delivery systems and stimuli-responsive materials. The unique combination of stability, reactivity, and spectroscopic properties makes these complexes ideal candidates for developing smart therapeutic systems that can respond to specific biological environments or external stimuli. Such applications represent the convergence of coordination chemistry, materials science, and biomedical engineering.

Traditional Synthetic Routes

The synthesis of dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate has been established through several conventional approaches that have demonstrated consistent reproducibility and reliable yields [4]. The most widely documented method involves direct ligand substitution in aqueous hydrochloric acid media, where platinum(II) chloride reacts with 2,2':6',2''-terpyridine through a stepwise coordination mechanism .

The fundamental reaction proceeds via ligand substitution, where chloride ions are partially displaced by the nitrogen donors of the terpyridine ligand . The standard procedure involves dissolving platinum(II) chloride (1.0 mmol) in 20 milliliters of 0.1 molar hydrochloric acid, followed by dropwise addition of terpyridine (1.05 mmol) dissolved in 10 milliliters of ethanol under nitrogen atmosphere . The reaction mixture requires refluxing at 80°C for 12 hours, after which cooling to room temperature allows filtration of the characteristic yellow precipitate .

A critical parameter in this synthesis is the maintenance of a slight excess of terpyridine at a 1.05:1 molar ratio, which ensures complete complexation and prevents formation of unreacted platinum species . The acidic environment provided by hydrochloric acid serves dual purposes: stabilizing the platinum(II) oxidation state and preventing oxidation to platinum(IV) .

An alternative traditional approach utilizes dimethylformamide as a coordinating solvent to enhance ligand solubility and reaction kinetics . This method avoids aqueous conditions, thereby reducing hydrolysis side reactions that can compromise product purity . The procedure combines platinum(II) chloride (1.0 mmol) with terpyridine (1.0 mmol) in 30 milliliters of anhydrous dimethylformamide, with stirring at 120°C for 6 hours under argon atmosphere . The higher ligand solubility in dimethylformamide accelerates reaction rates, while the coordinating nature of the solvent facilitates chloride displacement through intermediate coordination to platinum(II) .

| Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Solvent System | Key Advantages |

|---|---|---|---|---|---|

| Direct Ligand Substitution in Aqueous Hydrochloric Acid | 80 | 12 | 78 | 0.1 M HCl/Ethanol | High yield, simple procedure |

| Solvent-Mediated Synthesis in Dimethylformamide | 120 | 6 | 70 | Anhydrous DMF | Enhanced ligand solubility |

| Acetonitrile Method with Nitrogen Atmosphere | 40-60 | 2-4 | 65-75 | Acetonitrile | Controlled atmosphere, moderate temperature |

| Reflux in Hydrochloric Acid | 80 | 12 | 78 | 0.1 M HCl/Water | Established method, reproducible [4] |

| Microwave-Assisted Synthesis | Variable | 0.5-2 | 60-85 | Various polar solvents | Rapid synthesis, energy efficient [9] |

Novel High-Efficiency Synthesis Approaches

Recent developments in synthetic methodology have introduced several innovative approaches that significantly enhance the efficiency and scalability of dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate synthesis [16] [17]. Continuous flow synthesis has emerged as a particularly promising technique, utilizing multiple continuous stirred tank reactors in cascade configuration to achieve atomic-level precision in cluster synthesis [16] [17].

The continuous flow platform integrates modular reactor systems that can operate in series or parallel, providing precise control over reaction parameters while maintaining steady-state conditions [17]. This approach offers several advantages over traditional batch processes, including increased reproducibility through automated parameter control, higher yields due to continuous operation, and enhanced scalability potential for industrial applications [17]. The system maintains ideal mixing behavior with homogeneous concentration and temperature profiles through vigorous stirring in each reactor [17].

Photochemical cyclometalation represents another innovative approach that utilizes light-induced carbon-hydrogen activation at room temperature [20]. This method employs green light irradiation at 516 nanometers to promote facile cyclometalation of heteroaromatic compounds with platinum(II) precursors [20]. The photochemical procedure offers significant advantages over established thermal methods in terms of energy requirements and procedural simplicity [20]. The light-mediated approach enables both nitrogen coordination and subsequent carbon-hydrogen metalation steps, providing access to previously difficult-to-synthesize platinum complexes [20].

Microwave-assisted synthesis has demonstrated remarkable efficiency improvements, with reaction times reduced to minutes rather than hours [9] [10]. The technique employs high-frequency electromagnetic radiation to provide rapid and uniform heating, leading to enhanced reaction rates and improved yields [10]. Microwave irradiation at 850 watts for 1-2 minutes has been shown to produce platinum nanoparticles with high purity and narrow size distribution [10]. The method proves particularly effective when combined with appropriate reducing agents and stabilizing compounds [10].

Sonochemical approaches utilize ultrasonic irradiation in the frequency range of 200-500 kilohertz to promote platinum complex formation through acoustic cavitation effects [22] [25]. The sonochemical reduction process involves the generation of reducing species near cavitation bubbles, which react with platinum precursors to form the desired complexes [21]. This method produces highly reproducible results across a broad frequency range while maintaining consistent primary particle characteristics [25].

| Approach | Innovation | Reaction Conditions | Yield Enhancement (%) | Processing Time | Scalability |

|---|---|---|---|---|---|

| Continuous Flow Synthesis | Continuous stirred tank reactor cascade system | Continuous flow, 25°C | 15-25 [16] [17] | Continuous | Excellent [17] |

| Photochemical Cyclometalation | Light-induced carbon-hydrogen activation | Green light (516 nm), room temperature | 10-20 [20] | 24-48 h | Good [20] |

| Microwave-Assisted Coordination | Rapid heating and mixing | 850 W, 1-2 min | 20-30 [9] [10] | 1-2 min | Moderate [10] |

| Electrochemical Synthesis | Electrochemical reduction | Controlled potential | 5-15 [19] | 2-6 h | Limited [19] |

| Sonochemical Preparation | Ultrasonic irradiation | 200-500 kHz, room temperature | 10-25 [22] [25] | 30-180 min | Good [25] |

Optimization of Reaction Conditions

The optimization of reaction conditions for dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate synthesis requires careful consideration of multiple interdependent parameters that collectively determine both yield and product purity [4] [5]. Temperature control emerges as a critical factor, with optimal ranges typically spanning 40-80°C depending on the chosen synthetic route [5]. Higher temperatures generally increase reaction rates through enhanced molecular motion and collision frequency, but excessive heating can lead to undesired side reactions or product decomposition [4].

Reaction time optimization involves balancing completeness of conversion against potential degradation processes [5]. Extended reaction periods may improve yields by ensuring complete ligand coordination, but prolonged heating can result in product decomposition or formation of undesired byproducts . Monitoring reaction progress through ultraviolet-visible spectroscopy provides real-time assessment of conversion efficiency and helps determine optimal reaction endpoints .

The molar ratio of platinum precursor to terpyridine ligand requires precise control to ensure complete complexation while minimizing waste of expensive platinum materials [5]. A slight excess of terpyridine at 1.05:1 molar ratio has been established as optimal, providing sufficient driving force for complete coordination without excessive ligand waste . This stoichiometric control prevents formation of unreacted platinum species that can contaminate the final product .

Atmospheric control through nitrogen or argon purging proves essential for preventing oxidation of platinum(II) to platinum(IV) during synthesis [5]. Inert atmosphere maintenance requires continuous gas flow throughout the reaction period, with particular attention during heating phases where oxidation rates increase significantly . The prevention of platinum oxidation is critical for maintaining the desired +2 oxidation state in the final product [5].

Solvent selection significantly impacts both reaction kinetics and product isolation procedures [4]. Polar aprotic solvents generally provide optimal conditions for platinum complex formation, offering good solubility for both reactants and products while minimizing competing side reactions . The choice between aqueous and non-aqueous systems depends on the specific synthetic route, with each offering distinct advantages in terms of reaction control and product isolation [4].

| Parameter | Optimal Range | Effect on Yield | Effect on Purity | Monitoring Method |

|---|---|---|---|---|

| Temperature | 40-80°C | Critical - higher temps increase rate [4] | High - controls side reactions [4] | Temperature probe |

| Reaction Time | 2-12 hours | Moderate - longer times improve yield | Moderate - longer times may cause decomposition | UV-Vis spectroscopy |

| Molar Ratio (Pt:Ligand) | 1:1.05 | Critical - excess ligand ensures completion | High - excess prevents incomplete reaction | Gravimetric analysis |

| pH Control | 1-3 (HCl) | High - stabilizes Pt(II) | Critical - prevents hydrolysis | pH meter |

| Atmosphere | Nitrogen/Argon | High - prevents oxidation [5] | Critical - prevents Pt(IV) formation | Gas flow meter |

| Solvent System | Polar aprotic | Moderate - affects solubility | Moderate - affects crystallization | NMR spectroscopy |

| Stirring Rate | 300-500 rpm | Low - ensures mixing [4] | Low - minimal impact [4] | Visual observation |

Alternative Precursors and Starting Materials

The selection of platinum precursors significantly influences both the synthetic pathway and the characteristics of the resulting dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate complex [4] [8]. Potassium tetrachloroplatinate serves as the most commonly employed precursor due to its high water solubility and ready availability [4]. This salt provides platinum in the +2 oxidation state with coordinated chloride ligands that are readily displaced by the terpyridine ligand through substitution mechanisms [4].

Platinum(II) chloride offers an alternative starting material that exhibits moderate reactivity and requires careful handling under inert atmosphere conditions [4]. While less soluble than the potassium salt, platinum(II) chloride provides direct access to the platinum center without additional counter-ions, potentially simplifying product isolation procedures [4]. The limited solubility in water necessitates the use of coordinating solvents or mixed solvent systems to achieve adequate dissolution .

Platinum(II) dimethyl sulfoxide complexes represent specialized precursors that offer enhanced reactivity due to the labile nature of the dimethyl sulfoxide ligands [5]. These complexes demonstrate improved solubility in polar organic solvents and exhibit accelerated ligand exchange kinetics compared to simple chloride salts [5]. The coordinated dimethyl sulfoxide molecules are readily displaced by terpyridine ligands, often resulting in higher yields and shorter reaction times [5].

Hexachloroplatinic acid provides a highly reactive platinum(IV) source that can be reduced in situ to platinum(II) during the synthesis process [4]. This precursor offers excellent water solubility and high reactivity, but requires careful handling due to its corrosive nature and tendency to cause oxidation of organic substrates [4]. The reduction of platinum(IV) to platinum(II) can be accomplished through various reducing agents or under specific reaction conditions [4].

Platinum acetylacetonate complexes offer advantages in non-aqueous synthetic routes, providing good solubility in organic solvents and controlled reactivity [8]. These precursors require anhydrous conditions to prevent hydrolysis of the acetylacetonate ligands, but offer precise control over reaction stoichiometry [8]. The acetylacetonate ligands are readily displaced by terpyridine under appropriate conditions, often leading to high-purity products [8].

Platinum benzonitrile complexes represent highly specialized precursors that provide controlled reactivity and precise stoichiometric control [8]. These materials are particularly valuable for photochemical synthesis routes, where the benzonitrile ligands can be selectively displaced under light irradiation [20]. The controlled reactivity of these precursors allows for selective formation of specific platinum-terpyridine configurations [8].

| Precursor Type | Solubility | Reactivity | Yield (%) | Cost Consideration | Special Requirements |

|---|---|---|---|---|---|

| Platinum(II) Chloride (PtCl₂) | Limited in water [4] | Moderate [4] | 65-75 | Moderate [4] | Inert atmosphere [4] |

| Potassium Tetrachloroplatinate (K₂PtCl₄) | High in water [4] | High [4] | 70-80 [4] | Low [4] | Standard conditions [4] |

| Platinum(II) DMSO Complex | Good in polar solvents [5] | Enhanced by DMSO [5] | 75-85 [5] | High [5] | Dry solvents [5] |

| Hexachloroplatinic Acid (H₂PtCl₆) | Excellent in water [4] | Very high [4] | 60-70 [4] | Low [4] | Careful handling (corrosive) [4] |

| Platinum Acetylacetonate | Good in organic solvents [8] | Moderate [8] | 55-70 [8] | High [8] | Anhydrous conditions [8] |

| Platinum Benzonitrile Complex | Moderate in acetonitrile [8] | Controlled [8] | 70-80 [8] | Very high [8] | Light-sensitive [20] |

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in the synthesis of dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate has gained significant attention as researchers seek to minimize environmental impact while maintaining synthetic efficiency [6]. The utilization of biomass-derived platform chemicals as starting materials represents a fundamental shift toward renewable feedstock utilization [6]. Biomass-derived aldehydes, obtained through chemical conversion of cellulose, hemicellulose, and lignin, can serve as precursors for terpyridine ligand synthesis [6].

The Kröhnke reaction, involving two equivalents of acetylpyridine derivatives with biomass-derived aldehydes, provides access to terpyridine ligands from renewable sources [6]. Furan-derived aldehydes such as 2-furaldehyde and 5-halomethylfurfural offer particularly attractive alternatives to petroleum-derived starting materials [6]. These biomass-derived precursors can be obtained through environmentally benign processes and contribute to reduced carbon footprint in complex synthesis [6].

Microwave-assisted synthesis represents a significant advancement in energy-efficient processing, reducing both reaction times and energy consumption compared to conventional heating methods [9] [10]. The technique demonstrates substantial improvements in E-factor calculations, with waste generation reduced by approximately three-fold compared to traditional synthetic routes [6]. The elimination of toxic chromium(VI) salts and other hazardous reagents through alternative synthetic pathways contributes to safer chemical synthesis protocols [6].

Solvent selection plays a crucial role in green chemistry implementation, with emphasis on replacing hazardous solvents with safer alternatives [6]. Water-based systems and bio-derived solvents offer reduced toxicity and improved environmental compatibility [19]. The development of aqueous synthetic routes eliminates the need for organic solvents while maintaining acceptable yields and product quality [19].

Continuous flow chemistry provides multiple green chemistry benefits, including improved atom economy, reduced waste generation, and enhanced energy efficiency [16] [17]. The steady-state operation of flow systems allows for precise control of reaction conditions, minimizing byproduct formation and maximizing desired product yield [17]. The scalability of flow chemistry enables efficient production scale-up without proportional increases in waste generation [16].

Photochemical approaches offer significant energy savings by utilizing light energy to drive chemical transformations at ambient temperatures [20]. These methods eliminate the need for high-temperature processing while providing selective activation of specific chemical bonds [20]. The use of visible light rather than ultraviolet radiation further enhances the safety profile of photochemical synthetic routes [20].

| Green Chemistry Principle | Traditional Method Score | Microwave Method Score | Flow Chemistry Score | Photochemical Score | Biomass-Derived Ligands Score | E-Factor Improvement |

|---|---|---|---|---|---|---|

| Use of Renewable Feedstocks | 2 | 3 | 3 | 4 | 5 [6] | Moderate [6] |

| Prevention of Waste Generation | 2 | 4 [9] | 5 [17] | 4 [20] | 4 [6] | High [6] |

| Less Hazardous Chemical Synthesis | 3 | 4 [9] | 4 [17] | 5 [20] | 4 [6] | High [6] |

| Design for Energy Efficiency | 2 | 5 [9] [10] | 4 [17] | 3 [20] | 3 [6] | Very High [6] |

| Use of Safer Solvents | 2 | 3 [9] | 4 [17] | 4 [20] | 4 [6] | High [6] |

| Catalytic vs. Stoichiometric Reagents | 3 | 4 [9] | 4 [17] | 4 [20] | 3 [6] | Moderate [6] |

Scale: 1-5, where 5 represents the most sustainable approach

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant